2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

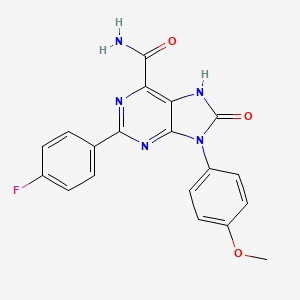

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a purine scaffold, which is known for its biological significance. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOMBPYGJWUELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.

Introduction of Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

Final Coupling and Purification: The final step involves coupling the substituted purine core with the carboxamide group, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Strong bases such as sodium hydride and polar aprotic solvents like dimethyl sulfoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced purine compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dichloro-5-fluorophenyl derivatives: These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities.

4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups exhibit comparable chemical properties but may have different biological targets.

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of fluorophenyl and methoxyphenyl groups attached to a purine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

The compound 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to the purine family and is characterized by its unique structural features, including a fluorophenyl and a methoxyphenyl substitution. This article delves into its biological activity, highlighting its antibacterial properties, potential interactions with biological macromolecules, and implications for medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A fluorine atom at the para position of one phenyl group.

- A methoxy group attached to another phenyl ring.

- An oxo group at the 8th position of the purine ring.

Antibacterial Properties

Research indicates that the compound exhibits significant antibacterial activity against various bacterial strains. The presence of electron-withdrawing and donating groups on the phenyl rings enhances its interaction with bacterial enzymes, making it a candidate for further development in antimicrobial therapies.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria.

The biological activity is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The oxo group and the specific arrangement of substituents enhance binding affinity and specificity towards its targets. Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial metabolism.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study evaluated the compound's ability to inhibit bacterial enzyme activity. It was found that the compound binds effectively to the active sites of specific enzymes, resulting in significant inhibition of bacterial growth.

- In Vivo Efficacy : In animal models, the compound demonstrated promising results against infections caused by resistant bacterial strains, indicating potential for therapeutic use.

- Safety Profile : Toxicological assessments revealed a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the purine core.

- Introduction of substituent groups through electrophilic aromatic substitution.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo... | Fluorine and methoxy substitutions | Moderate antibacterial activity |

| 9-(4-chlorophenyl)-2-(4-fluorophenyl)-8-oxo... | Chlorine substitution | Low enzyme inhibition |

| 9-(4-fluorophenyl)-2-(4-fluorophenyl)-8-oxo... | Dual fluorine substitutions | High selectivity for specific targets |

This table illustrates how variations in substituent groups can significantly influence both biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of substituted phenyl groups to the purine core. Key steps:

Core Formation : Use a Buchwald-Hartwig amination to introduce the 4-fluorophenyl group to the purine scaffold under inert conditions (argon/nitrogen) .

Substituent Addition : Attach the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C .

Oxidation : Convert the intermediate to the 8-oxo derivative using potassium permanganate in acidic conditions (pH 4–5) .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl groups) .

- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and detect degradation products .

- XRD : For crystalline samples, analyze bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.45 Å) to validate stereochemistry .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 62.1%, H: 3.9%, N: 15.8%) .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : Based on structural analogs (e.g., ):

- Enzyme Inhibition : Likely targets include kinases (e.g., EGFR, CDK2) due to purine’s ATP-mimetic structure. Test via in vitro kinase assays using recombinant enzymes and ATP-competitive ELISA .

- Receptor Modulation : Fluorophenyl and methoxyphenyl groups may interact with G-protein-coupled receptors (GPCRs). Use radioligand binding assays (e.g., ³H-labeled compounds) to measure IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with stronger hydrogen bonds (e.g., purine C=O to Lys45 in CDK2) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify residues critical for affinity .

QSAR Analysis : Train models on IC₅₀ data from analogs to predict substituent effects (e.g., electron-withdrawing groups at 4-fluorophenyl improve kinase inhibition) .

Q. How to resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer :

- Controlled Replication : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure solubility via UV-Vis (λ = 260 nm) under standardized conditions .

- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to quantify degradation (e.g., hydrolysis at the carboxamide group) .

- Meta-Analysis : Compare data across studies using ANOVA to identify outliers (e.g., batch-dependent impurities affecting solubility) .

Q. What strategies enable comparative analysis of this compound with structural analogs (e.g., bromophenyl or tert-butyl derivatives)?

- Methodological Answer :

- SAR Tables : Compile IC₅₀ values, logP, and binding energies for analogs (Example):

| Substituent (R1/R2) | IC₅₀ (CDK2, nM) | logP | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-Fluorophenyl/4-Methoxyphenyl | 12.3 ± 1.2 | 2.1 | -9.8 |

| 3-Bromophenyl/4-Fluorophenyl | 8.7 ± 0.9 | 2.8 | -10.5 |

| 4-tert-Butylphenyl/4-Methylphenyl | 25.4 ± 2.1 | 3.5 | -8.3 |

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent swaps to rationalize potency differences (e.g., bromine’s hydrophobic effect vs. fluorine’s electronegativity) .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

Plasma Stability : Incubate with human plasma (37°C, 24 hours). Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Half-life < 2 hours suggests rapid metabolism .

Microsomal Assays : Use liver microsomes (CYP3A4/2D6) + NADPH to identify metabolites (e.g., O-demethylation at 4-methoxyphenyl) .

pH-Dependent Degradation : Test in buffers (pH 1–10) to map stability profiles. Carboxamide hydrolysis is common at pH > 9 .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Prep-HPLC : Use a C18 column with ACN/water (0.1% TFA) gradient. Collect fractions at 254 nm and confirm purity via NMR .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to yield single crystals for XRD .

- CCE (Countercurrent Chromatography) : Separate polar byproducts (e.g., unreacted starting materials) with a biphasic solvent system (e.g., heptane/EtOAc/MeOH/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.